(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone
Overview
Description
(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone, or (E)-2-BQE for short, is an organic compound belonging to the benzhydrylquinuclidin-3-ylidene family. It has been studied for its potential applications in biological and medicinal chemistry, due to its unique chemical structure and interesting properties.
Scientific Research Applications
Crystal Structure Analysis
The compound (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone and its derivatives have been studied for their crystal structure characteristics. For example, in the crystal structure analysis of a derivative, the cyclohexane rings exhibited trans-ring junctions with specific conformations. The structural details contribute to understanding the molecular geometry and potential interactions in various chemical environments (Rao et al., 2014).
Synthesis and Applications in Complexes
The compound has been used in the synthesis of various mono- and dinuclear Ni(II) complexes. These complexes have been characterized by their unique geometric features and studied for their spectroscopic, electrochemical, thermal, and antimicrobial properties. This indicates the compound's versatility in forming complexes with potential applications in various scientific fields, such as materials science and biochemistry (Chai et al., 2017).
properties
IUPAC Name |
2-(2-benzhydryl-1-azabicyclo[2.2.2]octan-3-ylidene)-1-(2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2/c1-32-27-15-9-8-14-24(27)26(31)20-25-21-16-18-30(19-17-21)29(25)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,20-21,28-29H,16-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBNZGWNCBWFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=C2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.